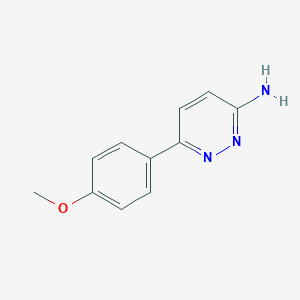

6-(4-Methoxyphenyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547973 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-87-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methoxyphenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate and active compound in neuropharmacological research. The document details its molecular characteristics, solubility profile, and other critical parameters relevant to drug discovery and development. Standardized experimental protocols for determining key physicochemical properties are also outlined. Furthermore, this guide illustrates the compound's role as a GABA-A receptor antagonist within its relevant signaling pathway.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The data for this compound, collated from various sources, are summarized below.

Quantitative Data Summary

The following table presents the available quantitative physicochemical data for this compound. It is important to note that while some experimental values are available, others are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK--[1] |

| Molecular Weight | 201.22 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Number | 4776-87-8 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Melting Point | 180 to 184 °C (Experimental, Solvent: Water) | --INVALID-LINK--[2][3] |

| Boiling Point | 433.0 ± 35.0 °C at 760 Torr (Predicted) | --INVALID-LINK--[3] |

| Density | 1.201 ± 0.06 g/cm³ at 20 °C (Predicted) | --INVALID-LINK--[2][3] |

| LogP | 1.7344 (Predicted) | --INVALID-LINK--[1] |

| pKa | Not experimentally determined. The parent compound, pyridazine, has a pKa of 2.3.[4] | |

| Solubility | DMF: 10 mg/mlDMSO: 15 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 10 mg/ml | --INVALID-LINK--[5] |

| Appearance | Yellow solid | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 2 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 61.03 Ų | --INVALID-LINK--[1] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. Below are detailed general methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. A low-binding filter material is recommended to minimize loss of the compound.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Standard Curve: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the ionization constant (pKa) of a substance.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve or by analyzing the half-equivalence point.

Biological Context and Signaling Pathway

This compound is recognized as a GABA-A (γ-aminobutyric acid type A) receptor antagonist.[5][6][7] It can also serve as an intermediate in the synthesis of other GABA-A antagonists, such as SR 95531.[5][6] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.

The diagram below illustrates the GABA-A receptor signaling pathway and the antagonistic effect of this compound.

Synthesis Overview

While the focus of this guide is on physicochemical properties, a brief overview of a potential synthesis route provides context for its production. A common method involves a Suzuki cross-coupling reaction. For instance, 3-amino-6-chloropyridazine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield this compound. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[8]

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, providing a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology. While key experimental data such as pKa and quantitative aqueous solubility are yet to be definitively reported in the literature, the provided information on its other properties and its role as a GABA-A receptor antagonist offers a solid foundation for further investigation and application in drug discovery endeavors. The outlined experimental protocols serve as a standardized reference for future characterization of this and similar compounds.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 6-(4-Methoxyphenyl)pyridazin-3-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6-(4-methoxyphenyl)pyridazin-3-amine, primarily through the lens of its well-characterized derivative, SR 95531 (Gabazine). This document details its role as a GABA-A receptor antagonist, presenting key quantitative data, experimental methodologies, and visual representations of its biological interactions and synthetic pathways.

Introduction

This compound is an aminopyridazine derivative that serves as a crucial synthetic intermediate for a class of potent neuropharmacological tools.[1] While the compound itself is noted as a GABA-A receptor antagonist, its primary significance in neuroscience research lies in its role as a precursor to SR 95531, a selective and competitive antagonist of the GABA-A receptor.[1][2] Understanding the mechanism of action of SR 95531 provides direct insight into the functional potential of its parent compound, this compound.

Core Mechanism of Action: GABA-A Receptor Antagonism

The principal mechanism of action for the derivatives of this compound, such as SR 95531, is the competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3]

GABA-A Receptor Function: The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Antagonistic Action: SR 95531 competitively binds to the same recognition site on the GABA-A receptor as GABA.[2][4] However, unlike GABA, the binding of SR 95531 does not induce the conformational change necessary for channel opening. By occupying the binding site, it prevents GABA from activating the receptor, thereby inhibiting the influx of chloride ions and reducing GABA-mediated synaptic inhibition.[4] This blockade of inhibitory signals can lead to an overall increase in neuronal excitability.

Quantitative Data

The biological activity of SR 95531 has been quantified in various assays. The following tables summarize the key affinity and inhibition constants.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 150 nM | Displacement of [³H]-GABA from rat brain membranes | [3] |

| Ki | 74-150 nM | GABA-A receptor binding | [5][6] |

| IC₅₀ | 200 nM | Allosteric inhibition | [3] |

| IC₅₀ | 9 µM | GABA receptor inhibition | [7] |

Table 1: Binding Affinity and Inhibitory Concentration of SR 95531.

| Receptor Subunit | Condition | Parameter | Value | Reference |

| α1β1γ2S | Co-applied with 10 mM GABA | IC₅₀ (peak current) | 49 µM | [8] |

| α1β1γ2S | Co-applied with 10 mM GABA | IC₅₀ (plateau current) | 18 µM | [8] |

| α1β1 | Co-applied with 10 mM GABA | IC₅₀ (peak current) | 210 µM | [8] |

| α1β1 | Co-applied with 10 mM GABA | IC₅₀ (plateau current) | 130 µM | [8] |

Table 2: Subunit-Specific Inhibitory Concentrations of SR 95531.

Experimental Protocols

The characterization of this compound derivatives as GABA-A receptor antagonists involves several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for the GABA-A receptor.

-

Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]-GABA) from the GABA-A receptor by the test compound.

-

Methodology:

-

Membrane Preparation: Rat brain membranes, which are rich in GABA-A receptors, are prepared through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [³H]-GABA and varying concentrations of the test compound (e.g., SR 95531).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.

-

Analysis: The data is used to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the effect of the antagonist on GABA-induced chloride currents in individual neurons.

-

Objective: To assess the ability of the compound to inhibit GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

-

Methodology:

-

Cell Preparation: Neurons are either cultured or prepared in acute brain slices.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.

-

GABA Application: GABA is applied to the neuron to elicit an inward chloride current (at typical holding potentials).

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of the antagonist (e.g., SR 95531) to measure the reduction in the GABA-induced current.

-

Analysis: The concentration-response curve for the antagonist is plotted to determine its IC₅₀.

-

Synthesis Pathway

This compound is a key building block in the synthesis of SR 95531. A common synthetic route involves the N-alkylation of the pyridazine ring.

Conclusion

This compound is a foundational molecule for the development of potent GABA-A receptor antagonists. Its derivative, SR 95531 (Gabazine), has been extensively characterized as a selective and competitive antagonist that blocks the inhibitory action of GABA. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this class of compounds to probe the intricacies of the GABAergic system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. Gabazine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. cenmed.com [cenmed.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The mechanism of SR95531 inhibition at GABA receptors examined in human alpha1beta1 and alpha1beta1gamma2S receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activity of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of the synthetic compound 6-(4-Methoxyphenyl)pyridazin-3-amine. Primarily recognized as a key chemical intermediate, this aminopyridazine derivative is instrumental in the synthesis of potent and selective GABA-A receptor antagonists. This document will detail its role in the development of these antagonists, summarize the biological activity of its derivatives, provide relevant experimental methodologies, and explore the broader, yet currently speculative, therapeutic potential of the pyridazine scaffold. All quantitative data is presented in structured tables, and key processes are visualized through diagrams using the DOT language.

Introduction

This compound is a heterocyclic amine belonging to the pyridazine class of compounds. While direct biological activity of this molecule has not been extensively reported in publicly available literature, its significance in medicinal chemistry is well-established. It serves as a foundational scaffold for the synthesis of more complex molecules that exhibit significant biological effects, most notably as antagonists of the GABA-A receptor. Understanding the synthesis and structure-activity relationships (SAR) of its derivatives provides insight into the potential pharmacophoric contributions of the this compound core.

Core Application: Synthesis of GABA-A Receptor Antagonists

The principal documented application of this compound is as a precursor in the synthesis of selective and competitive antagonists of the GABA-A receptor, such as SR 95103 and SR 95531 (also known as gabazine).[1] These antagonists are valuable research tools for studying the pharmacology of the GABAergic system.

Synthetic Pathway Overview

The synthesis of these antagonists typically involves the alkylation of the N-2 position of the pyridazine ring of this compound with a side chain containing a carboxylic acid moiety, mimicking the structure of GABA (γ-aminobutyric acid). This structural mimicry allows the resulting molecules to bind to the GABA recognition site on the GABA-A receptor without eliciting the channel-opening conformational change, thereby competitively inhibiting the action of the endogenous agonist, GABA.

Biological Activity of Derivatives: GABA-A Receptor Antagonism

The derivatives of this compound, such as gabazine, are highly potent and selective competitive antagonists at the GABA-A receptor.[1] They exert their effect by binding to the GABA binding site on the receptor complex, thereby preventing the binding of GABA and the subsequent influx of chloride ions that leads to neuronal hyperpolarization.

Quantitative Data on Derivative Activity

The following table summarizes the reported activity of key derivatives synthesized from the core compound. It is important to note that the parent compound, this compound, does not possess this antagonist activity itself.

| Derivative | Target | Assay Type | Measured Activity (IC50/Ki) | Reference |

| SR 95531 (Gabazine) | GABA-A Receptor | [³H]GABA Displacement | IC50: ~14 nM | Wermuth et al., 1987 |

| SR 95103 | GABA-A Receptor | [³H]GABA Displacement | Potent Antagonist | Wermuth et al., 1987 |

Note: Specific quantitative values for SR 95103 are not as readily available in abstracts as for SR 95531, but it is consistently described as a potent antagonist in the same chemical series.

Signaling Pathway

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system. The binding of GABA normally opens a chloride-selective pore, leading to hyperpolarization of the neuron and a decrease in its excitability. The antagonists derived from this compound block this process.

Experimental Protocols

The characterization of the GABA-A antagonist derivatives of this compound involves a range of in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized compounds for the GABA-A receptor. It typically involves the displacement of a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) from receptor preparations (e.g., rat brain membranes) by the test compound.

Protocol Outline:

-

Membrane Preparation: Homogenize rat cerebral cortex in a sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABA-A receptors.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-A agonist (e.g., [³H]muscimol) and varying concentrations of the test antagonist.

-

Separation: Separate the bound and free radioligand via rapid filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

In Vivo: Anticonvulsant Models

The antagonist properties of these compounds can be demonstrated in vivo by their ability to block the effects of GABA-A receptor agonists or to induce convulsions themselves. A common model involves observing the antagonism of a sedative/hypnotic effect or the induction of seizures. For instance, bicuculline, a known GABA-A antagonist, can induce seizures in animal models.[2]

Protocol Outline (Antagonism of Agonist-Induced Effect):

-

Animal Model: Use a suitable rodent model (e.g., mice).

-

Agonist Administration: Administer a GABA-A agonist (e.g., a benzodiazepine or a barbiturate) that induces a measurable effect, such as loss of righting reflex (hypnosis).

-

Antagonist Pre-treatment: In a separate group of animals, administer the test antagonist (e.g., gabazine) prior to the administration of the GABA-A agonist.

-

Observation: Measure the latency to the onset of the effect and its duration in both groups.

-

Data Analysis: A significant reduction in the effect or an increase in the latency in the antagonist-pre-treated group indicates GABA-A receptor antagonism.

Broader Potential of the Pyridazine Scaffold

While this compound is primarily linked to GABAergic modulation, the broader class of pyridazine and pyridazinone derivatives has been investigated for a wide array of biological activities. This suggests that the core scaffold may be a "privileged structure" in medicinal chemistry. These potential activities have not been confirmed for this compound itself but represent areas for future investigation.

Table of Potential Activities for the Pyridazine Class:

| Biological Activity | Description | Representative References |

| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines. | Rathish et al., 2012 |

| Cardiovascular | Some pyridazinone derivatives exhibit vasorelaxant and antihypertensive properties. | Allam et al., 2020 |

| Anti-inflammatory | Certain derivatives have demonstrated analgesic and anti-inflammatory effects in vivo. | Dogruer et al., 2007 |

| Anticonvulsant | Beyond GABA antagonism, other pyridazine compounds have shown efficacy in seizure models. | Siddiqui et al., 2004 |

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but as a vital starting material for the synthesis of potent and selective GABA-A receptor antagonists. Its derivatives, particularly gabazine (SR 95531), are indispensable tools in neuroscience research. The methodologies for evaluating these derivatives are well-established, relying on in vitro binding assays and in vivo behavioral models. While the direct therapeutic potential of this compound remains unexplored, the diverse biological activities associated with the broader pyridazine chemical class suggest that its scaffold holds promise for future drug discovery efforts in oncology, cardiovascular disease, and inflammation. Further research is warranted to explore if this specific compound possesses any direct biological effects beyond its role as a synthetic precursor.

References

6-(4-Methoxyphenyl)pyridazin-3-amine as a GABA-A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)pyridazin-3-amine, a pyridazine derivative with a potential role as a gamma-aminobutyric acid type A (GABA-A) receptor antagonist. While primarily recognized as a key intermediate in the synthesis of the potent and selective GABA-A antagonist SR 95531 (Gabazine), its intrinsic pharmacological profile is of significant interest to researchers in neuroscience and drug development. This document collates the available physicochemical data, outlines detailed experimental protocols for its synthesis and potential pharmacological characterization, and presents signaling pathways and experimental workflows through standardized diagrams. Due to a lack of specific binding and efficacy data for this compound in the public domain, quantitative data for the closely related and well-characterized antagonist, SR 95531, is provided for comparative purposes.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Antagonists of the GABA-A receptor are invaluable pharmacological tools for elucidating the physiological roles of GABAergic signaling and hold therapeutic potential in conditions characterized by excessive GABAergic tone.

This compound belongs to the aminopyridazine class of compounds, which has been explored for its interaction with the GABA-A receptor. Its chemical structure, featuring a methoxyphenyl group attached to a pyridazine core, is a key pharmacophore in a series of compounds demonstrating high affinity for the GABA-A receptor. While its most prominent role is that of a precursor to SR 95531, understanding the properties of this core structure is crucial for the rational design of novel GABA-A receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O | |

| Molecular Weight | 201.23 g/mol | |

| CAS Number | 4776-87-8 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| Storage | -20°C |

Quantitative Pharmacological Data

For the purpose of providing a relevant pharmacological context, Table 2 summarizes the well-documented antagonist properties of its close derivative, SR 95531 (Gabazine), at the GABA-A receptor.

| Compound | Parameter | Value | Species/Tissue | Assay Type | Reference |

| SR 95531 (Gabazine) | Kᵢ (vs. [³H]GABA) | 0.15 µM | Rat brain membranes | Radioligand Binding | |

| SR 95531 (Gabazine) | Binding Rate Constant (kₒₙ) | 4.28 x 10⁷ M⁻¹s⁻¹ | Cultured rat hippocampal neurons | Patch-clamp electrophysiology |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for its characterization as a GABA-A receptor antagonist.

Synthesis of this compound

A robust microwave-assisted Suzuki cross-coupling reaction has been reported for the synthesis of this compound.

Materials:

-

3-Amino-6-chloropyridazine

-

4-Methoxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Ethanol

-

Water

-

Microwave reactor

Procedure:

-

To a microwave vial, add 3-amino-6-chloropyridazine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-20 minutes).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol or [³H]GABA.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]muscimol or [³H]GABA (radioligand)

-

This compound (test compound)

-

GABA (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Rat brain membranes (typically 100-200 µg of protein)

-

Increasing concentrations of this compound.

-

A fixed concentration of the radioligand (e.g., 1-5 nM [³H]muscimol).

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to functionally assess the antagonist activity of this compound on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing GABA-A receptor subunits) or primary neurons.

Materials:

-

HEK293 cells expressing recombinant GABA-A receptors or cultured primary neurons.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

GABA

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and perfusion system

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips and place them in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a known concentration of GABA (e.g., the EC₂₀ or EC₅₀ concentration) to the cell using a rapid perfusion system to evoke an inward chloride current.

-

Antagonist Application: Co-apply or pre-apply this compound at various concentrations with GABA and measure the inhibition of the GABA-evoked current.

-

Data Analysis: Plot the percentage of inhibition of the GABA-evoked current against the concentration of this compound to generate a concentration-response curve and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and experimental logic.

GABA-A Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of competitive antagonism at the GABA-A receptor.

Caption: Competitive antagonism at the GABA-A receptor.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a putative GABA-A receptor antagonist.

Caption: Workflow for in vitro characterization.

Conclusion

This compound is a valuable chemical entity within the field of GABA-A receptor pharmacology. While its primary role to date has been as a synthetic precursor to the potent antagonist SR 95531, its structural features suggest a potential for direct interaction with the GABA-A receptor. The lack of specific pharmacological data for this compound highlights an opportunity for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize and characterize this compound and other novel pyridazine derivatives, thereby contributing to the development of new therapeutic agents targeting the GABAergic system.

Structure Elucidation of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-(4-methoxyphenyl)pyridazin-3-amine, a key intermediate in the synthesis of GABA-A receptor antagonists.[1] Due to the limited availability of complete, publicly accessible experimental data for this specific compound, this document presents a detailed predictive analysis of its spectroscopic and crystallographic properties based on data from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. The synthesis is described via a Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyridazine derivatives in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a substituted pyridazine, is a well-established pharmacophore present in a wide array of biologically active molecules. The title compound serves as a crucial building block in the synthesis of various therapeutic agents, most notably as a precursor to selective GABA-A receptor antagonists.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for confirming its identity, assessing its purity, and understanding its reactivity in further synthetic transformations. This guide provides a detailed methodology and predictive data for the complete structural characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4776-87-8 | [2][3] |

| Molecular Formula | C₁₁H₁₁N₃O | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Monoisotopic Mass | 201.09021 g/mol | Calculated |

| Predicted XlogP | 1.7 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis Workflow

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid. This palladium-catalyzed reaction is a versatile method for the formation of carbon-carbon bonds.[4][5]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 (pyridazine) | 7.0 - 7.8 | d | ~ 9.0 |

| H-2', H-6' (phenyl) | 7.8 - 8.0 | d | ~ 8.8 |

| H-3', H-5' (phenyl) | 6.9 - 7.1 | d | ~ 8.8 |

| -NH₂ (amine) | 6.0 - 6.5 | br s | - |

| -OCH₃ (methoxy) | ~ 3.8 | s | - |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-3 (pyridazine) | ~ 160 |

| C-6 (pyridazine) | ~ 155 |

| C-4, C-5 (pyridazine) | 115 - 130 |

| C-1' (phenyl) | ~ 130 |

| C-4' (phenyl) | ~ 160 |

| C-2', C-6' (phenyl) | ~ 128 |

| C-3', C-5' (phenyl) | ~ 114 |

| -OCH₃ (methoxy) | ~ 55 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (methyl) | 2950 - 2850 | Medium |

| C=N, C=C Stretch (aromatic) | 1600 - 1450 | Strong |

| N-H Bend (amine) | 1650 - 1580 | Medium |

| C-O Stretch (ether) | 1250 - 1020 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺˙ | 201.09 |

| [M+H]⁺ | 202.10 |

| [M+Na]⁺ | 224.08 |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and structural characterization of this compound.

Synthesis: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For a Nujol mull, grind a small amount of the sample with a drop of Nujol oil to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[7]

-

Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[8]

-

Structure Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Logical Relationships in Structure Elucidation

The process of structure elucidation involves a logical workflow where data from various analytical techniques are integrated to confirm the molecular structure.

Conclusion

This technical guide provides a comprehensive framework for the structural elucidation of this compound. By combining predictive spectroscopic data with detailed experimental protocols, researchers are equipped with the necessary information to synthesize, purify, and rigorously characterize this important medicinal chemistry building block. The methodologies and data presented herein will facilitate the reliable identification and use of this compound in the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Pharmacological Profile of Aminopyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of aminopyridazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.

Introduction

Aminopyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including G-protein coupled receptors and protein kinases. This guide focuses on two of the most prominent pharmacological activities of aminopyridazine derivatives: antagonism of the GABA-A receptor and inhibition of protein kinases, particularly those involved in cancer progression such as VEGFR-2 and FLT3.

Data Presentation: Biological Activities of Aminopyridazine Derivatives

The following tables summarize the quantitative data on the biological activities of selected aminopyridazine derivatives.

Table 1: Aminopyridazine Derivatives as GABA-A Receptor Antagonists

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |

| SR 95531 (Gabazine) | GABA-A Receptor | [3H]-GABA Displacement | 150 | 200 | Bicuculline |

| SR 95103 | GABA-A Receptor | [3H]-GABA Displacement | 2200 | - | Bicuculline[1] |

| SR 42641 | GABA-A Receptor | Electrophysiology | 120 (KB) | - | Bicuculline[2] |

Table 2: Imidazo[1,2-b]pyridazine Derivatives as FLT3 Kinase Inhibitors

| Compound | Target | Assay Type | GI50 (nM) | IC50 (nM) | Cell Line |

| 34f | FLT3-ITD | Antiproliferative | 7 | 4 | MV4-11[3][4] |

| 34f | FLT3-ITD | Antiproliferative | 9 | - | MOLM-13[3][4] |

| 34f | FLT3-D835Y | Kinase Inhibition | - | 1 | -[3][4] |

| 34a | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |

| 34b | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |

| 29b | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |

Table 3: Aminopyrimidine Derivatives as BTK/FLT3 Dual-Target Inhibitors

| Compound | Target | IC50 (nM) | Cell Line |

| 14d | BTK/FLT3 | Low nM | Leukemia cells[5] |

| 14g | BTK/FLT3 | Low nM | Leukemia cells[5] |

| 14j | BTK/FLT3 | Low nM | Leukemia cells[5] |

| 14m | BTK/FLT3 | 0.29-950 | Leukemia cells[5] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

GABA-A Receptor Binding Assay ([3H]SR 95531 Displacement)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

-

Tissue Preparation: Rat brain membranes are prepared and stored frozen. On the day of the assay, membranes are thawed and washed multiple times in buffer.

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]SR 95531, a potent and selective GABA-A antagonist.

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]SR 95531 and varying concentrations of the test compound.

-

The incubation is carried out at 4°C for 30 minutes.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]SR 95531 (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[2]

Kinase Inhibition Assay (FLT3)

This protocol outlines a general method for assessing the inhibitory activity of compounds against the FLT3 kinase.

-

Enzyme: Recombinant human FLT3 kinase domain.

-

Substrate: A synthetic peptide substrate that can be phosphorylated by FLT3.

-

Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction. A common method is the Kinase-Glo® Luminescent Kinase Assay.

-

Procedure:

-

The FLT3 enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP. The reagent contains luciferase, which produces light in the presence of ATP.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in kinase activity, is calculated from the dose-response curve.[3][4]

Cell Proliferation Assay (Antiproliferative GI50)

This protocol describes a method to determine the antiproliferative effect of compounds on cancer cell lines.

-

Cell Lines: Human leukemia cell lines, such as MV4-11 and MOLM-13, which are dependent on FLT3 signaling.

-

Assay Principle: The MTT or MTS assay is commonly used to measure cell viability. These assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

The MTT or MTS reagent is added to each well, and the plates are incubated to allow for the formation of the formazan product.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curve.[3][4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by aminopyridazine derivatives.

GABA-A Receptor Antagonism

Aminopyridazine-based antagonists, such as Gabazine (SR 95531), act as competitive inhibitors at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. By blocking the GABA binding site, these antagonists prevent channel opening and reduce the inhibitory signaling.[6][7][8]

Caption: Mechanism of GABA-A receptor antagonism by aminopyridazine derivatives.

VEGFR-2 Kinase Inhibition

Certain aminopyridazine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][9][10][11][12]

Caption: VEGFR-2 signaling pathway and its inhibition by aminopyridazine derivatives.

FLT3 Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). These inhibitors block the constitutive activation of FLT3 and its downstream signaling pathways, such as JAK/STAT and RAS/MAPK, thereby inducing apoptosis and inhibiting the proliferation of leukemia cells.[3][4]

Caption: FLT3 signaling pathway and its inhibition by imidazo[1,2-b]pyridazine derivatives.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular endothelial growth factor receptor-2: its unique signaling and specific ligand, VEGF-E - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(4-Methoxyphenyl)pyridazin-3-amine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-(4-methoxyphenyl)pyridazin-3-amine, a key synthetic intermediate in the development of pharmacologically active compounds. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and subsequent utilization, and explores its role in the generation of molecules targeting critical signaling pathways in the central nervous system and beyond.

Core Compound Properties

This compound is an aminopyridazine derivative recognized for its utility as a versatile building block in medicinal chemistry. Its structural features, particularly the reactive amino group and the pyridazine core, make it a valuable precursor for a range of therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and quality control in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 4776-87-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃O | [1] |

| Molecular Weight | 201.225 g/mol | [2] |

| Melting Point | 180-184 °C | [3] |

| Appearance | Crystalline solid | |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [3] |

| λmax | 274 nm | [1] |

| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL | [1] |

| SMILES | NC1=NN=C(C2=CC=C(OC)C=C2)C=C1 | [1] |

| InChI | InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a microwave-assisted Suzuki cross-coupling reaction. This method offers high efficiency and good yields. The overall synthetic workflow, from commercially available starting materials to the final product and its subsequent use in the synthesis of the GABAA antagonist SR 95531 (Gabazine), is depicted below.

Experimental Workflow: Synthesis of SR 95531

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

-

Reagents: 3,6-Dichloropyridazine (1.5 g), Ammonium hydroxide solution (28-30% NH₃ content, 5 mL).

-

Procedure:

-

To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine and the ammonium hydroxide solution.

-

Seal the vial with a lid and place it in a microwave reactor.

-

Irradiate the reaction mixture for 30 minutes at 120 °C (300W power).

-

After cooling, a precipitate will form. Filter the precipitate and wash with a mixture of ethyl acetate and hexane (3:7).

-

Dry the resulting solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid.

-

-

Yield: 87%.

Step 2: Synthesis of this compound

-

Reagents: 3-Amino-6-chloropyridazine (1 mmol), 4-Methoxyphenylboronic acid (1.2 equiv), Potassium carbonate (K₂CO₃, 1.5 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Ethanol-Water (4:1 mixture, 2 mL).

-

Procedure:

-

In a 10 mL thick-wall borosilicate glass vial, combine 3-amino-6-chloropyridazine, 4-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Degas the mixture with nitrogen for 5 minutes.

-

Add the ethanol-water solvent mixture.

-

Seal the vial and pre-stir for 1 minute.

-

Irradiate the reaction mixture in a microwave reactor for 10 minutes at 120 °C (300W power).

-

After completion, the product can be isolated and purified using standard chromatographic techniques.

-

-

Yield: 94% (isolated).

Step 3 & 4: Synthesis of SR 95531 (Gabazine)

-

Reagents: this compound (500 mg, 1 equiv), Ethyl 4-bromobutyrate (1.2 equiv), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

N-Alkylation: In a 10 mL thick-wall borosilicate glass vial, combine this compound and ethyl 4-bromobutyrate. Irradiate in a microwave reactor for 15 minutes at 80 °C (300W power). Pour the hot solution into ethyl acetate to afford the crystalline intermediate, ethyl-4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate hydrobromide (95% yield).

-

Hydrolysis: To a solution of the intermediate in water, add sodium hydroxide and stir for 2 hours at 40-45 °C. After cooling, perform an aqueous workup with ethyl acetate. Acidify the aqueous layer with hydrochloric acid to a pH of 0.5-1.0 to precipitate SR 95531.

-

Applications in Drug Discovery

Intermediate for GABAA Receptor Antagonists

This compound is a well-established intermediate in the synthesis of selective and competitive GABAA receptor antagonists, most notably SR 95531 (Gabazine)[4]. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Antagonists of these receptors are invaluable research tools for studying GABAergic signaling and its role in various neurological processes and disorders.

GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of a GABAA receptor antagonist.

Potential as a Scaffold for Kinase Inhibitors

The aminopyridazine core is a recognized pharmacophore in the design of kinase inhibitors. While a direct synthesis of a specific kinase inhibitor using this compound is not extensively documented, the structural motif is present in inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3). The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. This makes this compound a promising starting material for the development of novel kinase inhibitors.

GSK-3 Signaling Pathway

GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases such as type 2 diabetes, Alzheimer's disease, and cancer. The diagram below provides a simplified overview of a key GSK-3 signaling pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate with proven applications in the synthesis of GABAA receptor antagonists. Its straightforward and efficient synthesis, coupled with the pharmacological importance of the aminopyridazine scaffold, underscores its potential for the development of novel therapeutics, including kinase inhibitors. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development programs.

References

Initial Screening of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Overview of Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 6-(4-Methoxyphenyl)pyridazin-3-amine. The document details its known bioactivity as a Gamma-Aminobutyric Acid type A (GABA-A) receptor antagonist, and outlines experimental protocols for assessing its cytotoxic and apoptotic potential, and for investigating its influence on cellular signaling pathways. While extensive screening data for this specific molecule is not publicly available, this guide synthesizes information from related pyridazine derivatives to present a probable bioactivity profile. All experimental methodologies are presented in detail to facilitate reproducibility, and key workflows and pathways are visualized using Graphviz diagrams.

Introduction

This compound is an aminopyridazine derivative recognized primarily as a selective and competitive antagonist of the GABA-A receptor.[1][2] It also serves as a key intermediate in the synthesis of other notable GABA-A antagonists, such as SR 95103 and SR 95531.[1][2] The pyridazine scaffold is a common feature in molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] Given the biological importance of the pyridazine nucleus, an initial bioactivity screening of this compound is crucial to explore its therapeutic potential beyond its established role as a GABA-A antagonist. This guide outlines the foundational assays for such a screening.

Known and Potential Bioactivity

The primary established bioactivity of this compound is its antagonism of the GABA-A receptor. Structure-activity relationship (SAR) studies on a series of aminopyridazine derivatives of GABA have shown that an aromatic pi system at the 6-position of the pyridazine ring, particularly with electron-donating substituents like a methoxy group, contributes to high-potency antagonism.[5]

Based on the bioactivity of structurally related pyridazine compounds, the initial screening of this compound would logically extend to cytotoxicity against various cancer cell lines. Pyridazine derivatives have demonstrated significant cytotoxic effects against cell lines such as HeLa, HepG2, and PANC-1.[6]

Data Presentation

While specific quantitative screening data for this compound is limited in public literature, the following tables provide a template for how such data would be presented. The values for related pyridazine derivatives are included for illustrative purposes.

Table 1: In Vitro Cytotoxicity of Related Pyridazine Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | MTT | 2.8 | 5-Fluorouracil | - |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | MTT | 1.8 | 5-Fluorouracil | - |

Table 2: Anticonvulsant Activity of Related Triazolopyridazine Derivative

| Compound ID | Seizure Model | ED50 (mg/kg, p.o.) |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | Pentylenetetrazole-induced | 76 |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | Strychnine-induced tonic extensor | 34.5 |

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[7][8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

GABA-A Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of the compound for the GABA-A receptor.[9][10]

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) from the GABA-A receptor by the test compound.

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

-

Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and subsequently the Ki (inhibition constant) of the test compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in cellular signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Mandatory Visualizations

Caption: Experimental workflow for the initial bioactivity screening.

Caption: Antagonistic action on the GABA-A receptor signaling pathway.

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

This compound is a molecule of interest primarily due to its established role as a GABA-A receptor antagonist. An initial bioactivity screening, as outlined in this guide, would provide a more comprehensive understanding of its pharmacological profile. The provided protocols for cytotoxicity, apoptosis, and signaling pathway analysis serve as a robust framework for such an investigation. Further studies are warranted to fully elucidate the therapeutic potential of this and related pyridazine derivatives.

References

- 1. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Amino-1-(3-carboxypropyl)-3-(4-methoxyphenyl)pyridazin-1-iumbromide | 104104-50-9 | Benchchem [benchchem.com]

- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

Methodological & Application

Synthesis Protocol for 6-(4-Methoxyphenyl)pyridazin-3-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate in the preparation of various biologically active compounds, including the selective GABA-A receptor antagonist SR 95103.[1][2] The described methodology is based on a microwave-assisted Suzuki-Miyaura cross-coupling reaction, which offers high efficiency and good yields. This application note includes a comprehensive experimental procedure, data summary, and troubleshooting guide to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a valuable aminopyridazine derivative. Its structure is a key pharmacophore in medicinal chemistry, most notably as a precursor for the synthesis of SR 95103, a competitive antagonist of the GABA-A receptor.[1][2] The efficient synthesis of this compound is therefore of significant interest to researchers in neuropharmacology and drug discovery. The protocol outlined below describes a robust and reproducible microwave-assisted method for its preparation.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 4776-87-8 | [3][4] |

| Molecular Formula | C₁₁H₁₁N₃O | [2][3][4] |

| Molecular Weight | 201.23 g/mol | [3][4] |

| Appearance | Light yellowish-white solid | [5] |

| Density | 1.51 g/cm³ | [3] |

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with an amino group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure details the selective amination of 3,6-dichloropyridazine using microwave-assisted heating.

Materials:

-

3,6-Dichloropyridazine

-

Ammonium hydroxide solution (28-30% NH₃ content)

-

Ethyl acetate

-

Hexane

Equipment:

-

Microwave reactor

-

Thick-wall borosilicate glass vial (20 mL) with a lid

-

Filtration apparatus

-

Rotary evaporator (optional)

Procedure:

-

To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

-

Add ammonium hydroxide solution (5 mL).

-

Seal the vial with the lid and place it in the microwave reactor.

-

Irradiate the reaction mixture for 30 minutes at 120 °C with a power of 300W.[5]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

A precipitate will have formed. Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7 ratio).[5]

-

Dry the resulting light yellowish-white solid to obtain 3-amino-6-chloropyridazine. The product is typically of high purity and may not require further purification.[5]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 3,6-Dichloropyridazine | 148.98 | 1.5 | ~0.01 |

| Ammonium Hydroxide | 35.05 | 5 mL | - |

| Product | Molar Mass ( g/mol ) | Yield (%) | |

| 3-Amino-6-chloropyridazine | 129.55 | 87% |

Step 2: Synthesis of this compound

This protocol describes the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with 4-methoxyphenylboronic acid under microwave irradiation.

Materials:

-

3-Amino-6-chloropyridazine

-

4-Methoxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Nitrogen gas

-

Ethyl acetate

Equipment:

-

Microwave reactor

-

Thick-wall borosilicate glass vial (10 mL) with a lid

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 10 mL thick-wall borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (1.5 equiv.).[6]

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).[6]

-

Add a 4:1 mixture of ethanol and water (2 mL) as the solvent.[6]

-

Degas the mixture by bubbling nitrogen gas through it for 5 minutes.[5]

-

Seal the vial with a lid and pre-stir the reaction mixture for 1 minute.

-

Place the vial in the microwave reactor and irradiate for 10 minutes at 120 °C with a power of 300W.[6]

-

After cooling, pour the hot solution into ethyl acetate (30 mL) with stirring.[5]

-

The product may precipitate as a crystalline compound. If not, concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 3-Amino-6-chloropyridazine | 129.55 | 1 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 |

| Pd(PPh₃)₄ | 1155.57 | 0.05 |

| Product | Molar Mass ( g/mol ) | Yield (%) |

| This compound | 201.23 | Up to 94% |

Application Notes and Troubleshooting

The successful synthesis of this compound via the Suzuki-Miyaura coupling is dependent on several factors. Below are some common issues and their solutions.

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.

-

Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands can be screened for optimization, especially for larger-scale synthesis.

-

Microwave Conditions: The power, temperature, and time of microwave irradiation are critical parameters that may need to be optimized for different microwave reactor models.

-

Purification: While the product may precipitate in high purity, column chromatography is recommended to remove any residual catalyst and byproducts, ensuring the high quality required for subsequent applications in drug development.

-

Safety: Microwave synthesis involves elevated pressures and temperatures. Always use appropriate personal protective equipment and follow the safety guidelines for the microwave reactor. Handle all chemicals in a well-ventilated fume hood.

References

Application Notes and Protocols for Microwave-Enhanced Synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals